molecular formula C19H26O3 B13805220 (8R,9S,13S,14S,17S)-13-methyl-2-(trideuteriomethoxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

(8R,9S,13S,14S,17S)-13-methyl-2-(trideuteriomethoxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

Cat. No.: B13805220
M. Wt: 305.4 g/mol
InChI Key: CQOQDQWUFQDJMK-VALGNVEGSA-N
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Description

The compound (8R,9S,13S,14S,17S)-13-methyl-2-(trideuteriomethoxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol is a complex organic molecule. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their intricate ring structures and diverse biological activities. This compound is characterized by its multiple chiral centers and the presence of a trideuteriomethoxy group, which makes it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8R,9S,13S,14S,17S)-13-methyl-2-(trideuteriomethoxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of the trideuteriomethoxy group. The synthetic route may start with the cyclization of a suitable precursor, followed by functional group modifications to introduce the hydroxyl and methoxy groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired stereochemistry.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow synthesis, automated reaction monitoring, and advanced purification methods like chromatography and crystallization are employed to ensure the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(8R,9S,13S,14S,17S)-13-methyl-2-(trideuteriomethoxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl groups or to alter the ring structure.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield ketones or aldehydes, while reduction can produce deoxygenated derivatives

Scientific Research Applications

(8R,9S,13S,14S,17S)-13-methyl-2-(trideuteriomethoxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol: has several scientific research applications:

    Chemistry: It is used as a model compound to study stereochemistry and reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: Its potential therapeutic properties are explored in drug development and pharmacological research.

    Industry: The compound’s unique structure and reactivity are utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (8R,9S,13S,14S,17S)-13-methyl-2-(trideuteriomethoxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream effects. The presence of multiple chiral centers and functional groups allows for selective interactions with biological molecules, influencing various physiological processes.

Properties

Molecular Formula

C19H26O3

Molecular Weight

305.4 g/mol

IUPAC Name

(8R,9S,13S,14S,17S)-13-methyl-2-(trideuteriomethoxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C19H26O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h9-10,12-13,15,18,20-21H,3-8H2,1-2H3/t12-,13+,15-,18-,19-/m0/s1/i2D3

InChI Key

CQOQDQWUFQDJMK-VALGNVEGSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C2CC[C@@H]3[C@@H](C2=C1)CC[C@]4([C@H]3CC[C@@H]4O)C)O

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)OC)O

Origin of Product

United States

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